molecular formula C10H6F2N2O2 B12967728 2-(Difluoromethyl)-6-nitroquinoline

2-(Difluoromethyl)-6-nitroquinoline

Cat. No.: B12967728
M. Wt: 224.16 g/mol
InChI Key: GTIANLRGDZHRJQ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-nitroquinoline is a fluorinated quinoline derivative characterized by a difluoromethyl (-CF₂H) group at position 2 and a nitro (-NO₂) group at position 4. The incorporation of fluorine enhances metabolic stability, bioavailability, and lipophilicity, critical for pharmaceutical and agrochemical applications . The nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound’s structural features make it a candidate for targeting enzymes like NADH dehydrogenases or serving as a precursor in synthesizing bioactive molecules .

Properties

Molecular Formula

C10H6F2N2O2

Molecular Weight

224.16 g/mol

IUPAC Name

2-(difluoromethyl)-6-nitroquinoline

InChI

InChI=1S/C10H6F2N2O2/c11-10(12)9-3-1-6-5-7(14(15)16)2-4-8(6)13-9/h1-5,10H

InChI Key

GTIANLRGDZHRJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)F)C=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-nitroquinoline typically involves the introduction of the difluoromethyl group into the quinoline ring. One common method is the difluoromethylation of quinoline derivatives using difluoromethylating agents such as difluoroiodomethane or difluoromethyl sulfone. The reaction is often catalyzed by transition metals like palladium or copper under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethyl)-6-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-nitroquinoline involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects: Difluoromethyl vs. Other Groups

2-(4-Fluorophenyl)-6-nitroquinoline
  • Structure : A 4-fluorophenyl group at position 2 instead of difluoromethyl.
  • However, the aromatic fluorine may enhance π-π stacking interactions in biological targets .
  • Synthesis: Prepared via Suzuki coupling (), whereas 2-(difluoromethyl)-6-nitroquinoline likely requires fluorination or difluoromethylation steps.
6-Fluoro-2-methyl-5-nitroquinoline (CAS 79821-10-6)
  • Structure : Methyl (-CH₃) at position 2, nitro at position 5, and fluorine at position 5.
  • Properties : The methyl group is less electronegative than -CF₂H, reducing electron-withdrawing effects. The shifted nitro group (position 5 vs. 6) alters electronic distribution and reactivity .
6-Methyl-2-(trifluoromethyl)quinoline (CAS 1860-47-5)
  • Structure : Trifluoromethyl (-CF₃) at position 2 and methyl at position 6.
  • Properties : The -CF₃ group is more electron-withdrawing than -CF₂H, which could increase acidity at adjacent positions. However, -CF₃’s larger size may hinder membrane permeability compared to -CF₂H .

Functional Group Positioning: Nitro Group Variations

6-Nitroquinoline Derivatives
  • Example: this compound vs. 6-fluoro-2-methyl-5-nitroquinoline.
  • Impact : The nitro group at position 6 (vs. 5) optimizes electronic effects for charge transfer in redox-active systems, crucial in enzyme inhibition (e.g., Type II NADH-Dehydrogenase) .
7-Nitroquinoxalines
  • Example: 6-Halo-7-nitroquinoxalines ().
  • Comparison: Quinoxalines differ in aromatic ring structure (two nitrogen atoms) but share nitro functionality. Nitro at position 7 in quinoxalines may confer distinct electronic properties compared to position 6 in quinolines .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituents (Positions) Key Properties
This compound C₁₀H₆F₂N₂O₂ 240.17 -CF₂H (2), -NO₂ (6) High lipophilicity, metabolic stability
6-Fluoro-2-methyl-5-nitroquinoline C₁₀H₇FN₂O₂ 206.18 -CH₃ (2), -NO₂ (5), -F (6) Moderate solubility, higher toxicity
2-(4-Fluorophenyl)-6-nitroquinoline C₁₅H₉FN₂O₂ 280.25 -C₆H₄F (2), -NO₂ (6) Steric bulk, enhanced π interactions
6-Methyl-2-(trifluoromethyl)quinoline C₁₁H₈F₃N 227.18 -CF₃ (2), -CH₃ (6) High electronegativity, lower permeability

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